molecular formula C7H6Cl2N2 B1636375 2,6-Dichloro-benzamidine CAS No. 3797-84-0

2,6-Dichloro-benzamidine

Cat. No.: B1636375
CAS No.: 3797-84-0
M. Wt: 189.04 g/mol
InChI Key: PQVLZHJNFSEYOS-UHFFFAOYSA-N
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Description

2,6-Dichloro-benzamidine is an organic compound with the molecular formula C₇H₆Cl₂N₂. It is a derivative of benzamidine, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.

Mechanism of Action

Target of Action

2,6-Dichloro-benzamidine, a derivative of benzamidine, primarily targets enzymes such as kallikrein-1 , urokinase-type plasminogen activator , trypsin-1 , and casein kinase II subunit alpha . These enzymes play crucial roles in various biological processes, including inflammation, blood clotting, and cell signaling.

Mode of Action

It is known that benzamidine derivatives, which include this compound, can inhibit the activity of their target enzymes . This inhibition can lead to changes in the biological processes these enzymes are involved in, potentially leading to therapeutic effects.

Biochemical Pathways

It is known that benzamidine derivatives can affect pathways involving their target enzymes . For example, inhibition of kallikrein-1 can affect the kallikrein-kinin system, which is involved in inflammation and blood pressure regulation.

Result of Action

For example, inhibition of kallikrein-1 could potentially reduce inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-benzamidine typically involves the chlorination of benzamidine. One common method includes the reaction of benzamidine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms at the 2 and 6 positions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-benzamidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Reactions: Products include various substituted benzamidines depending on the nucleophile used.

    Oxidation Reactions: Oxidized derivatives such as benzamidoximes.

    Reduction Reactions: Reduced forms like benzylamines.

Scientific Research Applications

2,6-Dichloro-benzamidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for serine proteases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anti-inflammatory agent.

    Industry: It is used in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

    Benzamidine: The parent compound, lacking the chlorine substitutions.

    4-Chloro-benzamidine: A derivative with a single chlorine substitution at the 4 position.

    2,4-Dichloro-benzamidine: A derivative with chlorine substitutions at the 2 and 4 positions.

Uniqueness: 2,6-Dichloro-benzamidine is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. The presence of two chlorine atoms at the 2 and 6 positions can enhance its binding affinity to certain enzymes and alter its overall pharmacokinetic properties compared to other benzamidine derivatives.

Properties

IUPAC Name

2,6-dichlorobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2N2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H3,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVLZHJNFSEYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3797-81-7
Record name 2,6-Dichlorobenzamidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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